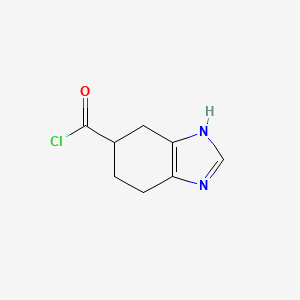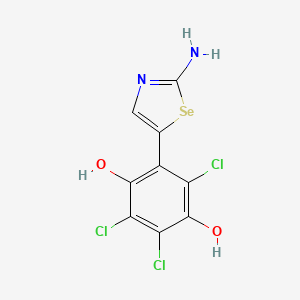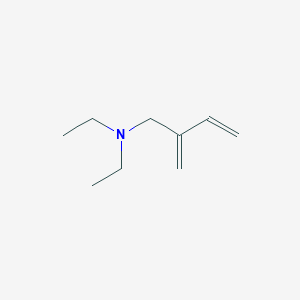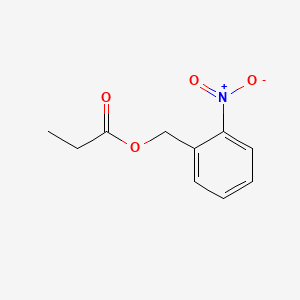![molecular formula C12H21N3O2S B14273969 N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide CAS No. 141085-26-9](/img/structure/B14273969.png)
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This compound features a complex structure with both amino and sulfonamide functional groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide typically involves multiple steps. One common method starts with the nitration of a diethylaminobenzene derivative, followed by reduction to introduce the amino group. The final step involves the reaction with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and crystallization are common techniques used to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Introduction of various substituents on the aromatic ring.
Applications De Recherche Scientifique
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide involves its interaction with microbial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for microbial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A widely used antimicrobial sulfonamide.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide is unique due to its diethylamino substitution, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.
Propriétés
Numéro CAS |
141085-26-9 |
|---|---|
Formule moléculaire |
C12H21N3O2S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
N-[[2-amino-5-(diethylamino)phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C12H21N3O2S/c1-4-15(5-2)11-6-7-12(13)10(8-11)9-14-18(3,16)17/h6-8,14H,4-5,9,13H2,1-3H3 |
Clé InChI |
YZBWVMZWDVSHNZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N)CNS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)


![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)

![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)




![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
